3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H5N5O. It features a pyrazolo[4,3-e][1,2,4]triazine core structure with a methoxy group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the construction of the pyrazolo[4,3-e][1,2,4]triazine ring system followed by the introduction of the methoxy group. One common method involves the reaction of 5-acyl-1,2,4-triazines with hydrazines to form the pyrazolo[4,3-e][1,2,4]triazine core. The methoxy group can then be introduced via methylation using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halides and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
1,2,4-Triazine Derivatives: Compounds with the 1,2,4-triazine core structure but different substituents at various positions.
Uniqueness
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .
Properties
CAS No. |
37526-53-7 |
---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
3-methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5O/c1-11-5-3-4(9-10-5)8-7-2-6-3/h2H,1H3,(H,8,9,10) |
InChI Key |
JZRGCUJFJFYJCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1N=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.